

Picrasidine A chemical structure and properties

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Compound of Interest

Compound Name: *Picrasidine A*

Cat. No.: *B046024*

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Picrasidine A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine A, a β -carboline alkaloid isolated from plants of the *Picrasma* genus, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of **Picrasidine A**. It includes a summary of its spectroscopic data, methodologies for its isolation, and protocols for evaluating its biological effects. Furthermore, this guide elucidates the molecular pathways through which **Picrasidine A** exerts its therapeutic potential, with a focus on its anti-inflammatory and anticancer properties. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Picrasidine A is a complex alkaloid featuring a core structure derived from β -carboline. Its systematic IUPAC name is 3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-one. The chemical and physical properties of **Picrasidine A** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₇ H ₂₂ N ₄ O ₃	PubChem
Molecular Weight	450.5 g/mol	PubChem
IUPAC Name	3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-one	PubChem
CAS Number	82652-20-8	PubChem
Topological Polar Surface Area	92.9 Å ²	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	5	PubChem

Spectroscopic Data

The structural elucidation of **Picrasidine A** is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2.1: ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2.2: ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not available in search results	

Table 2.3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available in search results	

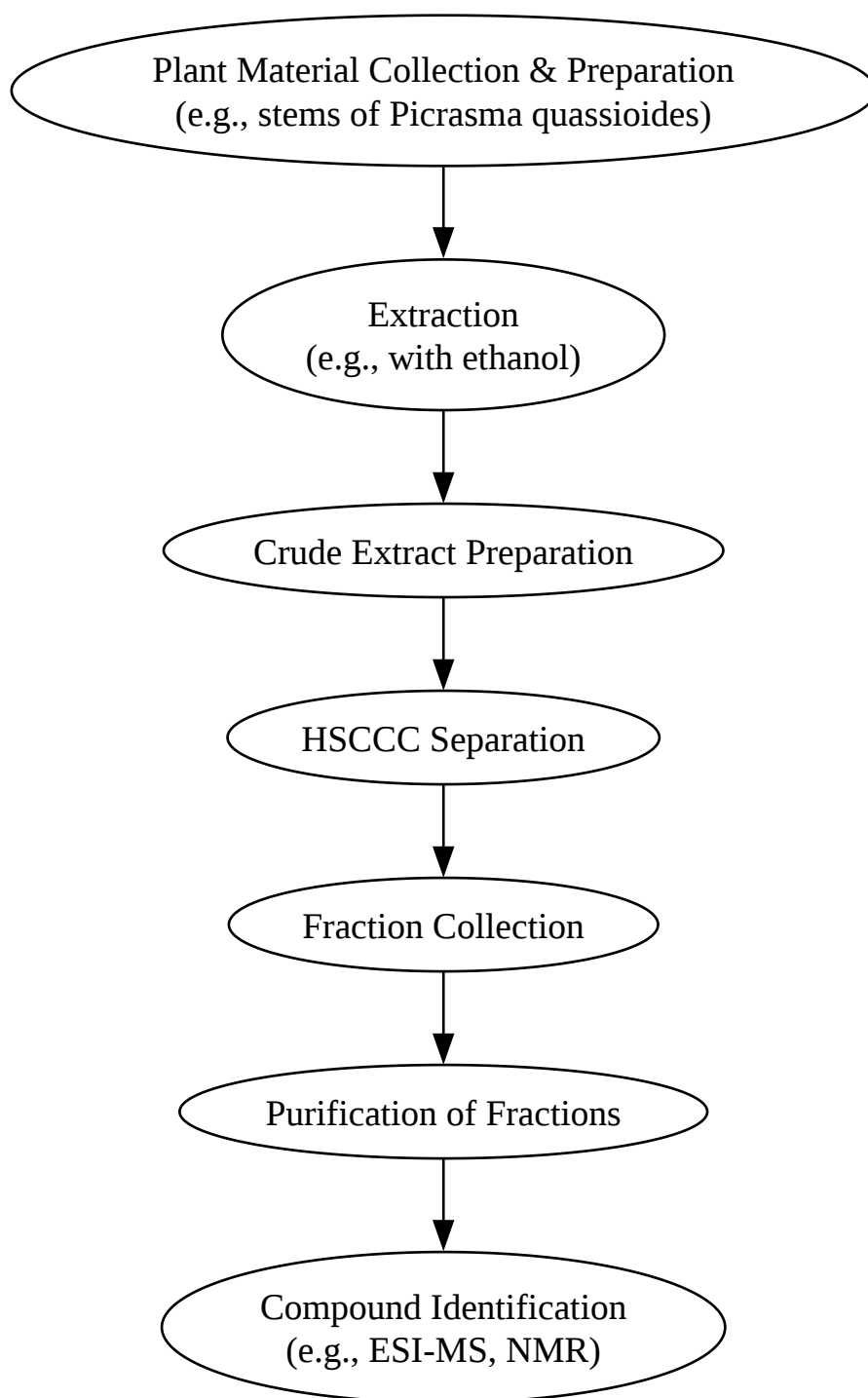
Table 2.4: Mass Spectrometry Data

m/z	Ion Type
Data not available in search results	

Experimental Protocols

Isolation of Picrasidine A from Picrasma quassioides

The following is a general protocol for the isolation of alkaloids from *Picrasma quassioides*, which can be adapted for the specific isolation of **Picrasidine A**. This method utilizes high-speed counter-current chromatography (HSCCC).



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Caption: A potential synthetic workflow for **Picrasidine A**.

Biological Assays

This protocol describes a general method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of albumin denaturation.

Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of **Picrasidine A** in a suitable solvent (e.g., DMSO).
 - Prepare a 1% aqueous solution of bovine serum albumin (BSA).
- Assay Procedure:
 - In a reaction mixture, combine 0.2 mL of BSA solution, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of various concentrations of **Picrasidine A**.
 - A control is prepared using 2.0 mL of the solvent instead of the **Picrasidine A** solution.
 - The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.
 - After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
- Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.

Methodology:

- Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

- **Compound Treatment:** The cells are then treated with various concentrations of **Picrasidine A** for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.
- **MTT Addition:** After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

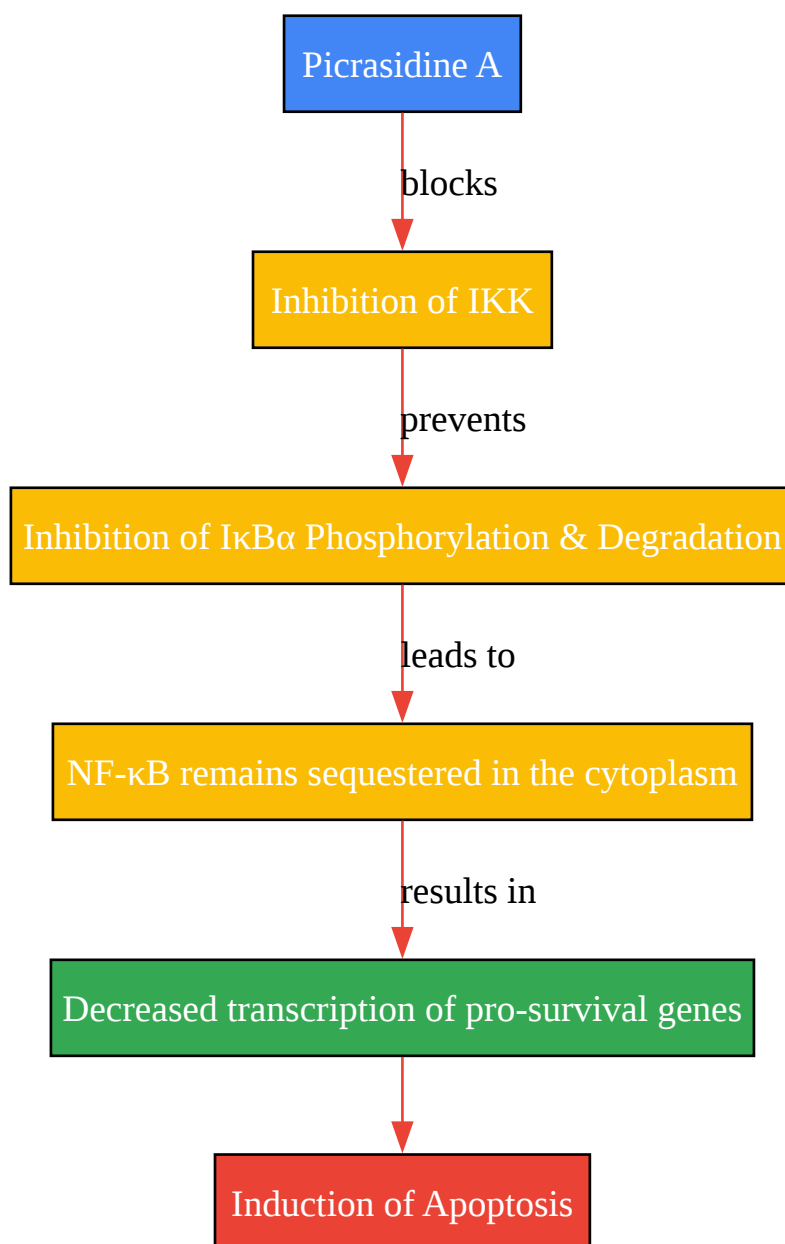
Biological Activity and Signaling Pathways

Picrasidine A has demonstrated notable anti-cancer and anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key signaling pathways implicated in tumorigenesis and inflammation.

Anticancer Activity

Picrasidine A has been shown to inhibit the proliferation of various human cancer cell lines and induce apoptosis. A primary mechanism underlying its anticancer effect is the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF- κ B is a crucial transcription factor that regulates the expression of genes involved in cell survival and proliferation. By inhibiting NF- κ B, **Picrasidine A** can suppress the expression of anti-apoptotic proteins and promote programmed cell death in cancer cells. Furthermore, **Picrasidine A** has been reported to induce G1 phase arrest in the cell cycle.

Picrasidine A-Mediated Inhibition of the NF- κ B Signaling Pathway



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Caption: Proposed mechanism of NF-κB inhibition by **Picrasidine A**.

Anti-inflammatory Activity

The anti-inflammatory effects of **Picrasidine A** are attributed to its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The production of these mediators is often upregulated during an inflammatory

response. The inhibition of the NF- κ B pathway by **Picrasidine A** also contributes to its anti-inflammatory properties, as NF- κ B is a key regulator of inflammatory gene expression.

Conclusion

Picrasidine A is a promising natural product with significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Its ability to modulate the NF- κ B signaling pathway provides a clear mechanistic basis for its observed biological activities. Further research is warranted to fully elucidate its pharmacological profile, including comprehensive spectroscopic characterization, optimization of synthetic routes, and in-depth investigation of its mechanism of action in various disease models. This technical guide provides a solid foundation for researchers to advance the study of this intriguing β -carboline alkaloid.

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